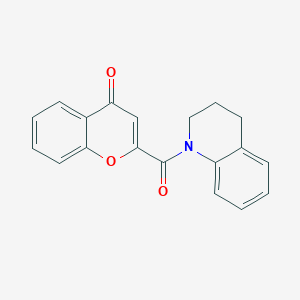
2-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetrahydroquinoline is a basic nitrogen-containing heterocyclic compound . It’s a prominent organic skeleton in medicinal chemistry due to its pharmacological properties . Chromen-4-one, also known as coumarin, is a fragrant organic compound in the benzopyrone chemical class, which acts as a precursor for several anticoagulant drugs .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroquinoline derivatives often involves the Povarov reaction, a type of multi-component reaction . The synthesis of chromen-4-one derivatives typically involves the Perkin reaction .Molecular Structure Analysis
The molecular structure of “2-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-4H-chromen-4-one” would be characterized by the fusion of a 1,2,3,4-tetrahydroquinoline moiety and a chromen-4-one moiety .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the carbonyl group, which is a common site for nucleophilic attack, and the nitrogen atom in the tetrahydroquinoline ring, which can act as a base or nucleophile .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a carbonyl group could increase its polarity, and the aromatic rings could contribute to its stability and rigidity .Scientific Research Applications
Green and Efficient Synthetic Routes
An efficient route for the synthesis of chromen-5-ones and pyrano[3,2-c]chromen-5-ones via a one-pot three-component domino coupling has been developed, highlighting the protocol's high atom-economy, good yields, and the efficiency of producing multiple new bonds in a single operation (Singh et al., 2012). Additionally, a green, catalyst-free, and solvent-free method for synthesizing functionalized benzo[f]furo[3,2-c]chromen-4-(5H)-ones showcases the advantages of microwave irradiation and high atom-efficiency in synthetic processes (Kumar et al., 2015).
Novel Synthetic Strategies
Research into the synthesis of 4H-chromene-2-carboxylic acid ester derivatives for structural-activity relationship studies of antitumor antibiotics demonstrates the utility of these compounds in medicinal chemistry (Li et al., 2013). A silver-catalyzed radical cascade cyclization method for producing a variety of 1,5-/1,3-dicarbonyl heterocycles, including chromenopyridines and chroman-4-ones, underscores the method's step-economical strategy (Hu et al., 2018).
Advanced Materials and Catalysis
The development of polymer grafted layered double hydroxides as a highly efficient and reusable solid catalyst for the synthesis of chromene incorporated dihydroquinoline derivatives highlights the potential of these materials in green chemistry (Reddy et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(3,4-dihydro-2H-quinoline-1-carbonyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3/c21-16-12-18(23-17-10-4-2-8-14(16)17)19(22)20-11-5-7-13-6-1-3-9-15(13)20/h1-4,6,8-10,12H,5,7,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJRSNVHGFAAFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

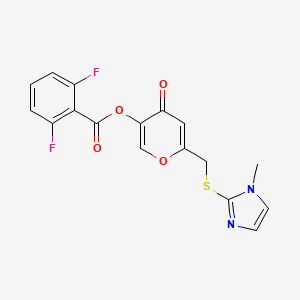

![ethyl 2-(2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2435999.png)
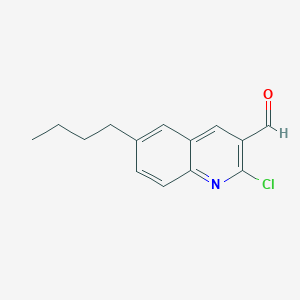
![2-(2-Chloropropanoyl)-6-phenyl-2-azaspiro[3.3]heptane-6-carbonitrile](/img/structure/B2436002.png)
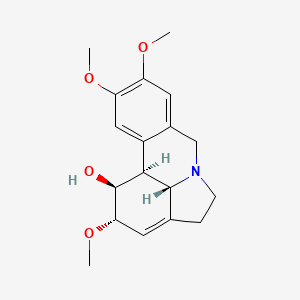
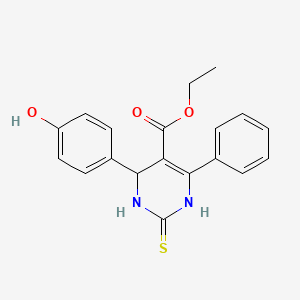
![N-cyano-N-[(3-fluorophenyl)methyl]aniline](/img/structure/B2436007.png)
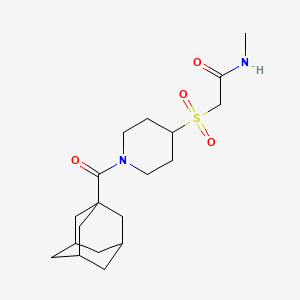
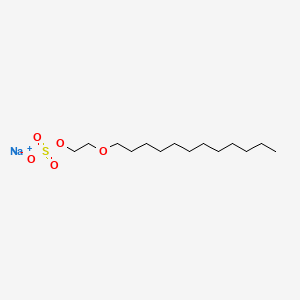
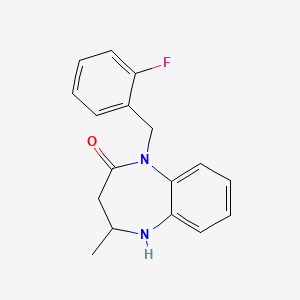
![N-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}isonicotinamide](/img/structure/B2436013.png)
![N-(1-cyanocyclopentyl)-2-[4-(2-ethoxyphenoxy)piperidin-1-yl]acetamide](/img/structure/B2436016.png)
![[3-(3-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2436017.png)